4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride
CAS No.:
Cat. No.: VC15805220
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClN3 |
|---|---|
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H |
| Standard InChI Key | WTJQTYDVCQQYRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1N)NC=N2.Cl |
Introduction
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is a heterocyclic compound characterized by a benzimidazole core structure modified with additional hydrogen atoms, making it a tetrahydro derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules.
Synthesis Methods
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride commonly involves the condensation of appropriate precursors. A widely used method includes the reaction of 1,2-diaminobenzene with cyclohexanone under acidic conditions, followed by a reduction step to yield the tetrahydro derivative. Modern techniques such as microwave irradiation and continuous flow reactors can be employed to enhance reaction efficiency and yield.
Biological Activities and Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride exhibits diverse biological activities, including potential roles as antimicrobial, anticancer, and neuropharmacological agents. Its derivatives have shown promise in inhibiting enzymes and modulating receptors, impacting various biochemical pathways. Detailed studies are ongoing to elucidate specific interactions at the molecular level.
Chemical Reactions and Derivatives
This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives with specific properties. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides under various conditions.
Research Findings and Data
While specific data tables for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride are not readily available from reliable sources, its derivatives have shown significant biological activities. For instance, benzimidazole derivatives are known to exhibit a wide range of activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.
Biological Activity Data for Related Benzimidazole Derivatives
| Activity | IC50 Value (nM) | Cell Line/Target | Reference |
|---|---|---|---|
| COX-2 Inhibition | 50 | Various cancer cell lines | |
| GABA Receptor Potentiation | EC50 = 52.4 | GABA receptor subtypes | |
| Antiproliferative | <100 | KG1 and SNU16 cell lines |
Note: The data provided is for related benzimidazole derivatives, as specific data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is limited in reliable sources.
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